3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione
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Overview
Description
11-Anhydro-16-oxoalisol A is a triterpenoid compound derived from the plant Alisma orientale. It is known for its unique chemical structure and potential biological activities. The compound has a molecular formula of C30H46O5 and a molecular weight of 486.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Anhydro-16-oxoalisol A can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves oxidation and reduction reactions to introduce the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformations .
Industrial Production Methods: Industrial production of 11-Anhydro-16-oxoalisol A involves the extraction of triterpenoids from Alisma orientale followed by purification processes. The extraction is usually performed using solvents like chloroform, dichloromethane, and ethyl acetate. The purified compound is then subjected to further chemical modifications to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 11-Anhydro-16-oxoalisol A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 11-Anhydro-16-oxoalisol A, each with distinct biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and lipid-lowering activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 11-Anhydro-16-oxoalisol A involves its interaction with specific molecular targets and pathways. It has been shown to modulate lipid metabolism by inhibiting key enzymes involved in lipid synthesis. Additionally, it exerts anti-inflammatory effects by downregulating pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Alisol A: Another triterpenoid from Alisma orientale with similar biological activities.
Alisol B: Known for its lipid-lowering effects.
Alisol C: Exhibits anti-inflammatory properties.
Uniqueness: 11-Anhydro-16-oxoalisol A is unique due to its specific chemical structure, which includes a carbonyl group at the C16 position. This structural feature contributes to its distinct biological activities, particularly its potent lipid-lowering and anti-inflammatory effects .
Properties
IUPAC Name |
4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17(15-19(31)25(34)27(4,5)35)24-18-9-10-22-28(6)13-12-23(33)26(2,3)21(28)11-14-29(22,7)30(18,8)16-20(24)32/h9-10,17,19,21-22,25,31,34-35H,11-16H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQUPZCFLHXEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2C=CC3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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